

# Application Notes and Protocols: (Rac)-SAR131675 in Mouse Models of Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **(Rac)-SAR131675**, a selective VEGFR-3 tyrosine kinase inhibitor, in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumoral and antimetastatic efficacy of this compound.

## Introduction

**(Rac)-SAR131675** is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] The activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a critical signaling pathway for lymphangiogenesis, the formation of new lymphatic vessels.[3] In the context of cancer, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination and metastasis to regional lymph nodes.[4] SAR131675 has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities in several preclinical cancer models.[1][2] It exerts its effects not only by inhibiting the formation of new lymphatic vessels but also by modulating the tumor microenvironment, notably by reducing the infiltration of tumor-associated macrophages (TAMs).[1][5]

## Data Presentation: (Rac)-SAR131675 Dosage and Efficacy in Mouse Models

The following table summarizes the quantitative data from key studies on the use of SAR131675 in mouse models of cancer.

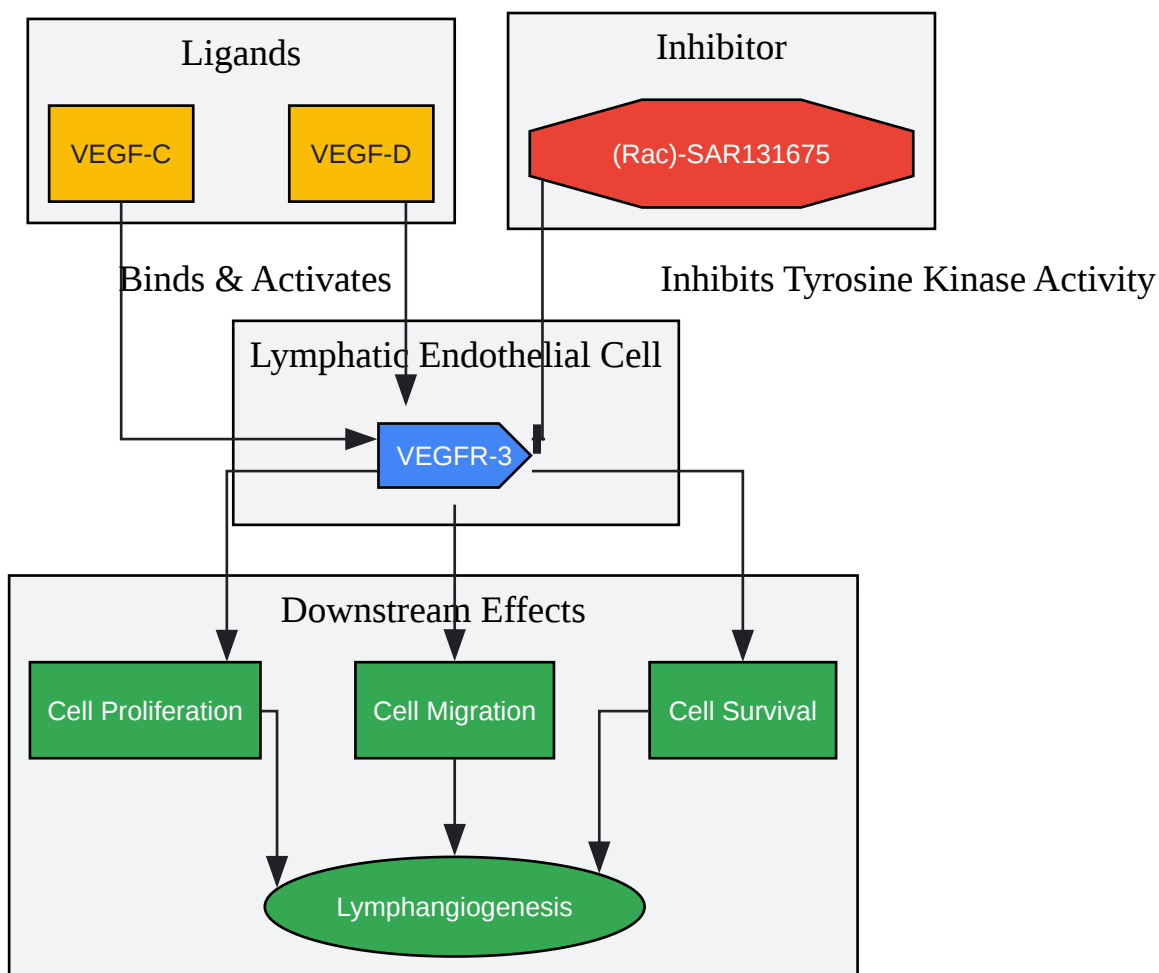
Mouse Model	Cancer Type	Dosage and Administration	Treatment Duration	Key Findings	Reference
BALB/c	Mammary Carcinoma (4T1)	30 and 100 mg/kg/d, oral	21 days	Dose-dependent reduction in tumor volume, lymph node invasion, and lung metastasis. Significant decrease in TAM infiltration.	[1][6][7]
RIP1.Tag2	Pancreatic Neuroendocrine Tumor	100 mg/kg/d, oral	Prevention study: 5 weeks. Intervention study: 2 weeks. Survival study: from week 12.	Prevention: 42% decrease in angiogenic islets. Intervention: Significant reduction in tumor volume. Survival: Increased survival.	[2][7]
BALB/c	Colorectal Cancer Liver Metastasis	Not specified, daily oral treatment	Up to 22 days	Significant reduction in tumor burden and F4/80+ macrophages in the liver. Altered	[8]

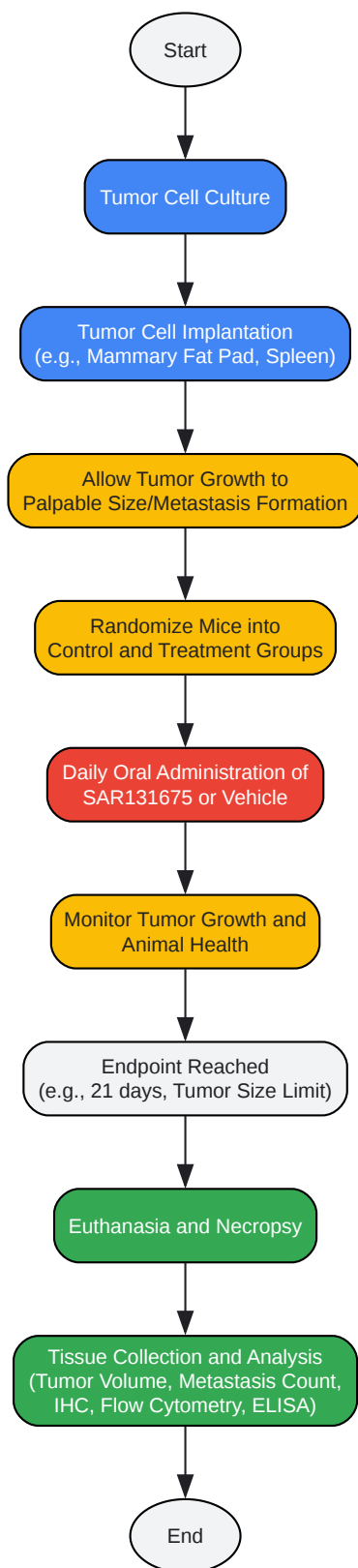
immune  
composition  
towards a  
less  
immunosuppr  
essive  
environment.

---

## Signaling Pathway

The diagram below illustrates the signaling pathway of VEGFR-3 and the mechanism of action for SAR131675.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SAR131675, a VEGFR3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-SAR131675 in Mouse Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146024#rac-sar131675-dosage-in-mouse-models-of-cancer]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)